molecular formula C11H14O5 B181102 3,4,5-Trimethoxyphenyl acetate CAS No. 17742-46-0

3,4,5-Trimethoxyphenyl acetate

Cat. No.: B181102
CAS No.: 17742-46-0
M. Wt: 226.23 g/mol
InChI Key: ASPRESJSDRJZBN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl acetate (CAS 17742-46-0) is an organic ester with the molecular formula C11H14O5 and an average mass of 226.23 g/mol. It serves as a versatile chemical building block and key intermediate in medicinal chemistry research, particularly in the design and synthesis of novel anticancer agents. The compound features a phenol core modified with three methoxy groups and an acetate ester, contributing to its specific physicochemical properties, including a density of 1.136 g/cm³ and a boiling point of approximately 319.2°C . The primary research value of this compound lies in its role as a synthetic precursor. The 3,4,5-trimethoxyphenyl moiety is a privileged structure in drug discovery, known for its ability to inhibit tubulin polymerization—a key mechanism for anticancer agents that target cell division . This compound is utilized to synthesize more complex molecules with potential biological activities. For instance, it is a common starting point for creating advanced scaffolds like 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine, which is further elaborated into thiazole-pyrimidine hybrids that demonstrate potent antiproliferative activity against various cancer cell lines in preclinical research . These synthetic derivatives have shown promising growth inhibitory (GI) values, such as 86.28% against the HOP-92 non-small cell lung cancer cell line, in the NCI-60 screening panel . The trimethoxyphenyl pharmacophore is also a critical component in the structure of microtubule-targeting agents and is incorporated into hybrid molecules designed for dual inhibition pathways, such as simultaneous EGFR and HDAC inhibition, which is a strategy to overcome drug resistance in cancer therapy . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, consulting relevant material safety data sheets before use.

Properties

CAS No.

17742-46-0

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl) acetate

InChI

InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3

InChI Key

ASPRESJSDRJZBN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC

melting_point

74°C

Other CAS No.

17742-46-0

physical_description

Solid

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Transesterification

3,4,5-Trimethoxyphenyl acetate serves as a precursor in esterification and transesterification reactions. For example:

  • Industrial-Scale Production :
    Continuous flow reactors optimize yields (>95%) using phase-transfer catalysts like tetrabutylammonium chloride (TBAC) under alkaline conditions (40–50% NaOH) .

Nucleophilic Acyl Substitution

The acetyl group undergoes substitution with nucleophiles:

  • Bromination :
    Bromine (Br₂) in dichloromethane selectively brominates the acetyl group, forming 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (84% yield ) .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

  • Basic Hydrolysis :
    NaOH (20–50% aqueous) cleaves the ester bond, forming the sodium salt of the carboxylic acid .

Condensation Reactions

The compound participates in cyclocondensation to form heterocycles:

  • Chalcone Synthesis :
    Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) yields chalcone derivatives (47.8–88.4% yield ) .

Reduction and Oxidation

While direct data on reduction/oxidation of the acetate is limited, related analogs suggest:

  • Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the ester to 3,4,5-trimethoxyphenethyl alcohol (hypothetical pathway).

  • Oxidation :
    Potassium permanganate (KMnO₄) oxidizes the acetyl group to a carboxylic acid under acidic conditions.

Suzuki Coupling and Grignard Reactions

Advanced modifications involve cross-coupling:

  • Suzuki Coupling :
    The phenyl moiety participates in palladium-catalyzed coupling with aryl boronic acids, yielding biaryl derivatives (e.g., compound 13f , IC₅₀ = 1.1–3.3 nM) .

Data Table: Key Reaction Pathways and Yields

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationH₂SO₄, ethanol, refluxEthyl this compound99%
FormylationPOCl₃, DMF, 100°CFormyl derivative84%
Thiazole FormationThiourea, ethanol, 78°C4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine98%
Acidic HydrolysisHCl, 0–10°C3,4,5-Trimethoxyphenylacetic acid>90%
Chalcone CondensationAromatic aldehydes, NaOHChalcone derivatives47.8–88.4%

Preparation Methods

Reaction Conditions and Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of 3,4,5-trimethoxyphenylacetic acid reacts with ethanol. Sulfuric acid acts as both a catalyst and dehydrating agent, shifting the equilibrium toward ester formation. Typical conditions involve refluxing a mixture of 3,4,5-trimethoxyphenylacetic acid (0.4 mol), anhydrous ethanol (120 mL), and H₂SO₄ (8 mL) in toluene (500 mL) for 12 hours. A Dean-Stark trap facilitates water removal, enhancing yield.

Workup and Characterization

Post-reaction, the crude product is extracted with ethyl acetate, washed with aqueous NaOH to remove residual acid, and dried over Na₂SO₄. Vacuum distillation yields the ester as a pale yellow oil with a near-quantitative yield of 99%. Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (300 MHz, CDCl₃): δ 6.52 (s, 2H, aromatic), 4.18 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.87 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.56 (s, 2H, CH₂CO), 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ESI-MS: m/z = 255.24 [M + H]⁺.

This method’s simplicity and high yield make it ideal for laboratory-scale synthesis, though the use of corrosive H₂SO₄ necessitates careful handling.

Microchannel Reactor-Based Synthesis via Intermediate Formation

A 2017 patent outlines an advanced method utilizing a microchannel reactor to synthesize 3,4,5-trimethoxyphenylacetic acid, which is subsequently esterified. This two-step process emphasizes precision and scalability.

Step 1: Synthesis of 3,4,5-Trimethoxymandelic Acid

The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroform and sodium hydroxide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The microchannel reactor ensures rapid mixing and temperature control, achieving a reaction time of 3–4 minutes at 50–60°C. Key parameters include:

  • Reactants: 3,4,5-Trimethoxybenzaldehyde (0.2 mol), chloroform (103–120 g), TBAB (3.2–4.0 g).

  • Conditions: 50–60°C, NaOH (0.6 mol) in water.

The resulting 3,4,5-trimethoxymandelic acid is isolated via acidification (pH 1–2) and crystallization, yielding 83–88% with HPLC purity >96%.

Step 2: Reduction and Esterification

The mandelic acid intermediate undergoes reduction to 3,4,5-trimethoxyphenylacetic acid using Pd/C or Rh/C catalysts under hydrogen atmosphere. Subsequent esterification with ethanol and H₂SO₄ (as in Section 1) produces the final acetate with a combined yield of 91% and purity of 97%.

Advantages of Microchannel Technology

The microchannel reactor’s high surface-area-to-volume ratio minimizes side reactions and improves heat transfer, making this method suitable for industrial-scale production.

Catalytic Innovations in Esterification and Byproduct Mitigation

Recent studies explore heterogeneous catalysts to enhance esterification efficiency. For instance, Rh/C and Pd/Al₂O₃ catalysts have been employed in aerobic oxidative coupling reactions involving 3,4,5-trimethoxyphenyl groups. While these catalysts are primarily used for carbazole synthesis, their application in esterification warrants further investigation.

Role of Acid Additives

Trifluoroacetic acid (TFA) has emerged as a superior co-catalyst in Rh/C-mediated reactions, achieving yields >90% under mild conditions (room temperature, open air). Comparative data highlight TFA’s efficacy over other acids like methanesulfonic acid (MsOH) or acetic acid (Table 1).

Table 1: Catalyst and Acid Screening for Aerobic Coupling

CatalystAcidSolventTime (h)Yield (%)
Rh/CTFACF₃C₆H₅292
Rh/CMsOHCF₃C₆H₅429
Pd/Al₂O₃TFACF₃C₆H₅1.581

Data adapted from

Comparative Analysis of Synthetic Routes

The two primary methods—classical esterification and microchannel reactor-based synthesis—differ significantly in scalability, yield, and practicality:

Table 2: Method Comparison for this compound Synthesis

ParameterClassical EsterificationMicrochannel Reactor
Yield99%91%
Reaction Time12 hours3–4 minutes (Step 1)
CatalystH₂SO₄TBAB, Pd/C
ScalabilityLaboratory-scaleIndustrial-scale
Purity (HPLC)N/A97%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,5-trimethoxyphenyl acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via esterification using 3,4,5-trimethoxyphenol and acetyl chloride in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include maintaining a dry environment, stoichiometric control (e.g., 1:1.2 molar ratio of phenol to acetyl chloride), and reflux at 60–70°C for 6–8 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Avoid open flames due to flammability of solvents like THF. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structure (e.g., acetate methyl at δ ~2.3 ppm, aromatic protons at δ ~6.5–7.0 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (m/z 226.1066 for [M+H]+^+).
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines structural parameters (e.g., bond angles, torsional strain) .

Advanced Research Questions

Q. How can this compound derivatives be evaluated for anticancer activity?

  • Methodological Answer :

  • Tubulin Polymerization Assays : Monitor inhibition using purified tubulin (IC50_{50} determination via turbidimetry at 350 nm).
  • Cell-Based Assays : Test cytotoxicity against cancer lines (e.g., HeLa, NCI/ADR-RES) using MTT assays. Advanced studies include cell cycle analysis (flow cytometry for G2/M arrest) and synergy with natural killer cells .
  • Molecular Modeling : Dock derivatives into the colchicine binding site of β-tubulin (PDB: 1SA0) using software like AutoDock Vina to predict binding affinity .

Q. What strategies resolve contradictions in crystallographic data for trimethoxyphenyl derivatives?

  • Methodological Answer : For ambiguous electron density maps (e.g., disordered methoxy groups):

  • Apply twin refinement in SHELXL for twinned crystals.
  • Use higher-resolution data (≤1.0 Å) and restraints for geometric parameters.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How is this compound metabolized in biological systems, and how can metabolites be tracked?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. Major metabolites include dihydrosinapic acid (m/z 212.0944), identified by comparison with reference standards .
  • In Vivo Tracking : Administer radiolabeled 14^{14}C-acetate and quantify metabolites in plasma/urine using scintillation counting coupled with HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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